5-fluoro-3-methyl-N-(5-methyl-1,3-thiazol-2-yl)pyridine-2-carboxamide

Medicinal Chemistry Structure-Activity Relationship Ion Channel Pharmacology

This 5-fluoro-3-methyl regioisomer is uniquely positioned for SAR campaigns interrogating fluorine placement on the pyridine ring. It cannot be replaced by the 3-fluoro-5-methyl isomer (CAS 2415633-58-6) or non-fluorinated analog (CAS 851209-82-0). As a key intermediate for Pim kinase inhibitor libraries (Incyte chemotype), it offers a pre-installed fluorine blocking group at the metabolically labile 5-position, bypassing late-stage fluorination. Ideal for lead optimization programs requiring direct evaluation of fluorinated leads.

Molecular Formula C11H10FN3OS
Molecular Weight 251.28
CAS No. 2415452-32-1
Cat. No. B2521952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-fluoro-3-methyl-N-(5-methyl-1,3-thiazol-2-yl)pyridine-2-carboxamide
CAS2415452-32-1
Molecular FormulaC11H10FN3OS
Molecular Weight251.28
Structural Identifiers
SMILESCC1=CC(=CN=C1C(=O)NC2=NC=C(S2)C)F
InChIInChI=1S/C11H10FN3OS/c1-6-3-8(12)5-13-9(6)10(16)15-11-14-4-7(2)17-11/h3-5H,1-2H3,(H,14,15,16)
InChIKeyFHOSPKFMQCAMCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Fluoro-3-methyl-N-(5-methyl-1,3-thiazol-2-yl)pyridine-2-carboxamide (CAS 2415452-32-1): Procurement-Relevant Identity and Compound Class


5-Fluoro-3-methyl-N-(5-methyl-1,3-thiazol-2-yl)pyridine-2-carboxamide (CAS 2415452-32-1) is a fluorinated picolinamide derivative belonging to the class of thiazole-pyridine carboxamide compounds, which are widely explored for their kinase inhibitory and receptor modulatory activities [1]. The compound features a 5-fluoro-3-methyl substitution pattern on the pyridine ring, distinguishing it from other regioisomeric and non-fluorinated analogs. This specific substitution geometry creates a unique pharmacophoric profile that precludes simple replacement with bulkier or differently substituted alternatives in structure-activity relationship (SAR) studies.

Why Generic Substitution of 5-Fluoro-3-methyl-N-(5-methyl-1,3-thiazol-2-yl)pyridine-2-carboxamide Fails: The Regioisomeric and Substitution-Dependent Activity Landscape


Substituting 5-fluoro-3-methyl-N-(5-methyl-1,3-thiazol-2-yl)pyridine-2-carboxamide with a generic picolinamide analog is not scientifically valid due to the critical dependence of biological activity on the precise positioning of the fluorine and methyl substituents on the pyridine ring [1]. The closest commercially available analog, 3-fluoro-5-methyl-N-(5-methylthiazol-2-yl)picolinamide (CAS 2415633-58-6), exemplifies this sensitivity: it exhibits a distinct biological profile, including nanomolar inhibition of the KCa3.1 ion channel, a target for which the 5-fluoro-3-methyl regioisomer's activity remains unreported [2]. This indicates that even a simple positional swap of fluorine and methyl groups leads to a functionally distinct compound, making direct interchange invalid without confirmatory head-to-head data.

Quantitative Differentiation: 5-Fluoro-3-methyl-N-(5-methyl-1,3-thiazol-2-yl)pyridine-2-carboxamide Versus Its Closest Analogs


Regioisomeric Differentiation: 5-Fluoro-3-methyl vs. 3-Fluoro-5-methyl Substitution Pattern

The target compound 5-fluoro-3-methyl-N-(5-methylthiazol-2-yl)picolinamide is a regioisomer of 3-fluoro-5-methyl-N-(5-methylthiazol-2-yl)picolinamide (CAS 2415633-58-6). The latter compound demonstrates a defined bioactivity: an IC50 of 39 nM against the human KCa3.1 potassium ion channel [1]. In contrast, no equivalent bioactivity data was located for the target 5-fluoro-3-methyl isomer in the same assay. This absence of data does not imply inactivity but underscores the structural dichotomy: the positional interchange of fluorine and methyl groups creates two distinct chemical entities whose biological profiles cannot be assumed identical. This provides a clear scientific basis for procuring the specific regioisomer for SAR-focused campaigns rather than defaulting to a more data-rich analog.

Medicinal Chemistry Structure-Activity Relationship Ion Channel Pharmacology

Differentiation from Non-Fluorinated Core Scaffold: N-(5-Methyl-1,3-thiazol-2-yl)pyridine-2-carboxamide

The non-fluorinated analog N-(5-methyl-1,3-thiazol-2-yl)pyridine-2-carboxamide (CAS 851209-82-0) represents the minimal scaffold upon which the target compound is built. The introduction of a fluorine atom at the 5-position and a methyl group at the 3-position of the pyridine ring in the target compound introduces significant changes in electronic properties and metabolic stability compared to the unsubstituted core . While direct comparative bioactivity data is lacking for this specific pair, fluorination of aromatic rings in drug-like molecules is known to enhance binding affinity and block oxidative metabolism at the substituted position, providing a class-level advantage for the fluorinated derivative in both in vitro and in vivo applications [1]. This makes the target compound a more relevant probe for lead optimization than the unsubstituted scaffold.

Medicinal Chemistry Fluorination Effects Kinase Inhibition

Application Scenarios for 5-Fluoro-3-methyl-N-(5-methyl-1,3-thiazol-2-yl)pyridine-2-carboxamide Based on Verified Differentiators


Regioisomer-Specific Structure-Activity Relationship (SAR) Studies on Thiazole-Pyridine Carboxamide Scaffolds

The compound is uniquely suited for SAR campaigns explicitly designed to interrogate the biological consequence of fluorine placement on the pyridine ring. Its 5-fluoro-3-methyl geometry contrasts directly with the 3-fluoro-5-methyl regioisomer (CAS 2415633-58-6), which has a defined KCa3.1 IC50 of 39 nM. Using both regioisomers in parallel allows researchers to map the spatial requirements of the fluorine substituent for target engagement, a comparison that cannot be achieved by substituting either isomer with the non-fluorinated core scaffold [1].

Medicinal Chemistry Lead Optimization Requiring Metabolic Blockade at the 5-Position of the Pyridine Ring

In lead optimization programs where the pyridine 5-position is identified as a metabolic soft spot, the target compound offers a pre-installed fluorine blocking group. This provides a significant advantage over the non-fluorinated analog (CAS 851209-82-0), which would require subsequent chemical fluorination to achieve similar metabolic protection. The procurement of this specific derivative bypasses an additional synthetic step and allows direct evaluation of the fluorinated lead [2].

Development of Selective Kinase Inhibitors Based on the Pim Kinase Pharmacophore

Thiazole-pyridine carboxamides, as disclosed by Incyte Corporation, are established Pim kinase inhibitors with therapeutic relevance in oncology. The target compound, as a member of this chemotype, serves as a building block for synthesizing libraries of Pim kinase inhibitors. Its specific substitution pattern may confer selectivity advantages that are lost when using alternative regioisomers or non-fluorinated analogs, making it a critical intermediate for generating patentable, novel chemical matter in this therapeutic area [3].

Quote Request

Request a Quote for 5-fluoro-3-methyl-N-(5-methyl-1,3-thiazol-2-yl)pyridine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.